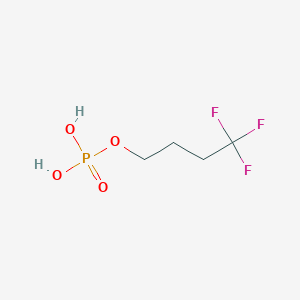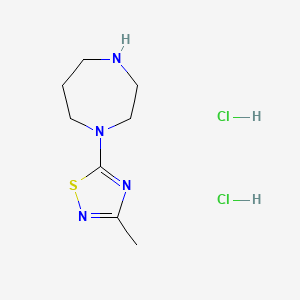![molecular formula C11H12ClNO2S B13700775 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and lead tetraacetate . Reaction conditions often involve the use of solvents such as dichloromethane and methanol, and temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions include bis-acylhydrazines, diazenes, and various substituted thieno[3,2-b]pyrrole derivatives .
Aplicaciones Científicas De Investigación
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral activity against alphaviruses and their potential use in oncology.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antitubercular activity.
Thieno[3,2-b]pyrrole-4,6-(5H)-dione: Used in the development of photovoltaic polymers.
Uniqueness
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of various biologically active compounds. Its chloro and Boc (tert-butoxycarbonyl) groups provide sites for further chemical modifications, making it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C11H12ClNO2S |
|---|---|
Peso molecular |
257.74 g/mol |
Nombre IUPAC |
tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3 |
Clave InChI |
ZWEFFMFOPKKFPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)







![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)


![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
